molecular formula C11H16BrNO2 B7630321 3-(5-Bromo-2-ethoxyanilino)propan-1-ol

3-(5-Bromo-2-ethoxyanilino)propan-1-ol

Cat. No.: B7630321
M. Wt: 274.15 g/mol
InChI Key: VLXJSSPKXWQGJM-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-ethoxyanilino)propan-1-ol is a brominated aromatic compound featuring an ethoxy-substituted anilino group attached to a propanol backbone. Its molecular structure (C₁₁H₁₅BrNO₂) includes a 5-bromo-2-ethoxyaniline moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-(5-bromo-2-ethoxyanilino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-2-15-11-5-4-9(12)8-10(11)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXJSSPKXWQGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be contextualized by comparing it to analogs with related substituents or scaffolds. Below is an analysis based on structural and functional parallels from available evidence:

Substituent Effects: Bromo vs. Other Functional Groups

  • Bromo-substituted analogs: (2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one () shares a bromoanilino group but differs in its pyrazole-ketone backbone. The bromine atom in both compounds enhances electrophilic reactivity and may influence binding interactions in biological systems. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (, compound a) replaces the bromo-ethoxy aniline with a thiophene-methylamine group. Thiophene’s electron-rich aromatic system may improve solubility in nonpolar solvents, whereas the bromo-ethoxy group in the target compound likely increases lipophilicity and steric hindrance .

Backbone and Functional Group Variations

  • Propanol vs. Naphthalenol Derivatives: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (, compound b) incorporates a naphthalenol group instead of propanol. The naphthalene ring system enhances π-π stacking interactions, which could be advantageous in materials science but may reduce metabolic stability in biological contexts compared to the simpler propanol backbone . 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (, compound d) demonstrates how positional isomerism (naphthalen-2-ol vs. naphthalen-1-ol) affects physicochemical properties. Similarly, the ethoxy group in the target compound’s 2-position may influence hydrogen-bonding capacity relative to hydroxyl or methylamino groups in analogs .

Analytical and Purity Considerations

  • Impurity Profiles: The United States Pharmacopeia (USP) standards in highlight controlled impurities such as 1-Fluoronaphthalene (compound f) and unspecified analogs. For 3-(5-Bromo-2-ethoxyanilino)propan-1-ol, analogous impurities (e.g., de-brominated or de-ethoxy derivatives) would require similar chromatographic monitoring (e.g., HPLC with UV detection) to ensure purity .

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